molecular formula C19H21ClN2O4S B586586 1-Hydroxy Pioglitazone Hydrochloride CAS No. 146062-46-6

1-Hydroxy Pioglitazone Hydrochloride

Katalognummer: B586586
CAS-Nummer: 146062-46-6
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: SBHOQYCDAHAMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of leriglitazone hydrochloride involves several steps, starting from the precursor pioglitazone. The synthetic route typically includes the following steps:

Industrial production methods involve optimizing these steps to ensure high yield and purity while maintaining cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Leriglitazonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

    Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

    Substitution: Leriglitazonhydrochlorid kann nukleophile Substitutionsreaktionen eingehen, bei denen ein Nukleophil eine Abgangsgruppe im Molekül ersetzt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und spezifische Temperatur- und Druckbedingungen, um die Reaktionsraten und Ausbeuten zu optimieren .

Wissenschaftliche Forschungsanwendungen

Leriglitazonhydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Leriglitazonhydrochlorid entfaltet seine Wirkung durch die Aktivierung des Peroxisomen-Proliferator-aktivierten Rezeptors gamma. Diese Aktivierung moduliert die Expression von Genen, die an der mitochondrialen Biogenese, der Reduktion von oxidativem Stress und der Neuroinflammation beteiligt sind. Die Verbindung stellt die mitochondriale Funktion wieder her, verringert oxidativen Stress und fördert die Remyelinisierung durch Überleben und Differenzierung von Oligodendrozyten . Darüber hinaus interagiert es mit dem Entzündungsweg, indem es die Konzentration des nukleären Transkriptionsfaktors kappa B senkt, die Aktivierung von Makrophagen und Mikroglia reduziert und folglich die Neuroinflammation verringert .

Wirkmechanismus

Leriglitazone hydrochloride exerts its effects by activating peroxisome proliferator-activated receptor gamma. This activation modulates the expression of genes involved in mitochondrial biogenesis, oxidative stress reduction, and neuroinflammation. The compound restores mitochondrial function, decreases oxidative stress, and promotes remyelination by oligodendrocyte survival and differentiation . Additionally, it interacts with the inflammatory pathway by decreasing nuclear factor kappa B levels, reducing macrophage and microglial activation, and consequently reducing neuroinflammation .

Vergleich Mit ähnlichen Verbindungen

Leriglitazonhydrochlorid ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine hohe Penetration der Blut-Hirn-Schranke und ein günstiges Sicherheitsprofil aufweist. Zu den ähnlichen Verbindungen gehören:

    Pioglitazon: Die Stammverbindung von Leriglitazon, die hauptsächlich zur Behandlung von Typ-2-Diabetes eingesetzt wird.

    Rosiglitazon: Ein weiteres Glitazon, das zur Behandlung von Diabetes eingesetzt wird, jedoch mit unterschiedlichen Sicherheits- und Wirksamkeitsprofilen.

    Troglitazon: Ein älteres Glitazon, das aufgrund von Sicherheitsbedenken vom Markt genommen wurde.

Leriglitazonhydrochlorid zeichnet sich durch seine spezifische Zielsetzung von Erkrankungen des zentralen Nervensystems und seine Fähigkeit aus, die Blut-Hirn-Schranke effektiv zu überwinden .

Biologische Aktivität

1-Hydroxy Pioglitazone Hydrochloride, also known as Leriglitazone, is a significant metabolite of pioglitazone, a drug primarily used in the management of type 2 diabetes. This compound exhibits notable biological activities, particularly through its interaction with the peroxisome proliferator-activated receptor gamma (PPAR-γ). This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₉H₂₁ClN₂O₄S
  • Molecular Weight : 408.90 g/mol
  • CAS Number : 146062-46-6

This compound functions primarily as a PPAR-γ agonist . Its binding affinity to the PPAR-γ ligand-binding domain (LBD) is characterized by a dissociation constant (Ki) of approximately 1.2 μM , and it induces transcriptional efficacy with an effective concentration (EC50) of 680 nM . This mechanism enhances insulin sensitivity and plays a crucial role in glucose metabolism.

Insulin Sensitivity Enhancement

This compound has been shown to significantly improve insulin sensitivity. In clinical trials, pioglitazone has demonstrated reductions in hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) among patients with type 2 diabetes. Specifically, doses of pioglitazone ranging from 15 mg to 45 mg resulted in mean decreases in HbA1c from -1.00% to -1.60% compared to placebo .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pioglitazone, suggesting that its metabolite may also contribute to this activity. For instance, pioglitazone exhibited dose-dependent antibacterial effects against various Gram-positive and Gram-negative bacteria, enhancing the efficacy of standard antibiotics like amoxicillin and ciprofloxacin . The optimal concentration for antibacterial activity was found to be around 80 μM , with significant effects observed against Streptococcus pneumoniae and Escherichia coli.

Case Studies and Clinical Trials

A multicenter double-blind study involving 408 patients evaluated the efficacy of pioglitazone monotherapy. The results indicated significant improvements in metabolic parameters without adverse hepatotoxic effects, further establishing the safety profile of PPAR-γ agonists .

Another investigation into the structural-functional relationship of 1-Hydroxy Pioglitazone revealed that hydroxylation reduces its potency compared to pioglitazone itself. This study emphasized that while 1-hydroxypioglitazone is present in human serum at comparable or greater concentrations than its parent compound, it exhibits weaker anti-hyperglycemic effects due to altered receptor interactions .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Insulin SensitivityReduces HbA1c by up to -1.60%
Antibacterial ActivityEffective against S. pneumoniae and E. coli
PPAR-γ AgonismKi = 1.2 μM; EC50 = 680 nM
Safety ProfileNo evidence of hepatotoxicity in clinical trials

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pioglitazone Hydrochloride in bulk and pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Key parameters include:

  • Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0–5.0) in gradients or isocratic modes .
  • Column : C18 column (250 mm × 4.6 mm, 5 µm particle size) .
  • Detection : UV at 269 nm for Pioglitazone Hydrochloride .
  • Validation : Follow ICH guidelines for linearity (2–20 µg/mL), precision (RSD <2%), and accuracy (98–102% recovery) .
    • Data Reference : A study achieved 99.41% recovery under UV stress using RP-HPLC .

Q. How should stability-indicating methods be designed to assess Pioglitazone Hydrochloride under stress conditions?

  • Methodological Answer : Perform forced degradation studies using:

  • Acidic/Basic Hydrolysis : 0.1N HCl/NaOH at 80°C for 12 hours, showing 87.59% degradation in basic conditions .
  • Oxidative Stress : 3% H2O2 for 12 hours (82.91% degradation) .
  • Thermal/Photolytic Stress : 40°C/UV light for 48 hours .
    • Critical Parameters : Ensure resolution between degradation products and the parent compound using gradient elution (e.g., 0.1% trifluoroacetic acid and acetonitrile) .

Advanced Research Questions

Q. How can contradictions in impurity profiling studies of Pioglitazone Hydrochloride be resolved?

  • Methodological Answer : Use high-sensitivity HPLC with mass spectrometry (LC-MS/MS) to identify and quantify impurities (e.g., 5-Ethyl-pyridin-2-yl derivatives) at trace levels (<0.1%) .
  • Case Study : A validated method detected three impurities in Pioglitazone Hydrochloride drug substance using a C8 column and 0.01M ammonium acetate:acetonitrile gradient, resolving structural ambiguities via fragmentation patterns .

Q. What methodological considerations are critical for assessing PPARγ activation in preclinical models using Pioglitazone Hydrochloride?

  • Answer :

  • In Vitro Models : Use 3T3-L1 adipocyte differentiation assays with IC50 values ~0.3–1.0 µM .
  • In Vivo Models : Administer 10–30 mg/kg/day in rodent models of insulin resistance, monitoring HbA1c reduction and PPARγ target gene expression (e.g., adiponectin) .
  • Contradiction Note : While PPARγ activation improves insulin sensitivity, it may exacerbate congestive heart failure in some models, requiring concurrent cardiac biomarkers (BNP, troponin) .

Q. How can multivariate chemometric models improve simultaneous quantification of Pioglitazone Hydrochloride with co-administered drugs like Metformin or Glimepiride?

  • Methodological Answer :

  • Partial Least Squares (PLS) Regression : Analyze UV spectral data (200–400 nm) with root mean square error (RMSE) <0.5 for calibration sets .
  • Net Analyte Processing (NAP) : Achieve recovery rates of 98–102% in tablet formulations despite spectral overlap .
    • Data Reference : A study resolved Pioglitazone (0.5–3 µg/mL), Metformin (5–25 µg/mL), and Glimepiride (0.5–8 µg/mL) using 0.1N HCl as solvent .

Q. How should researchers address conflicting epidemiological data on Pioglitazone Hydrochloride’s association with bladder cancer?

  • Methodological Answer :

  • Cohort Studies : Compare hazard ratios (HR) from longitudinal datasets (e.g., HR =1.00 in PROactive trial vs. HR=1.63 in UK retrospective studies) .
  • Adjustment Factors : Control for smoking, age, and cumulative dose (>28,000 mg linked to higher risk) .
  • Preclinical Mitigation : Use in vitro bladder cell models to assess DNA damage (COMET assay) and tumorigenicity markers (Ki-67, p53) .

Eigenschaften

IUPAC Name

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOQYCDAHAMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-46-6
Record name 2,4-Thiazolidinedione, 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146062-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leriglitazone hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LERIGLITAZONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN9K42SAM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-[4-[2-[5-(1-Hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione (0.3 g) was dissolved in hydrogen chloride-ethanol (25%, 1 ml). The solution was stirred at room temperature for 30 minutes and precipitated crystals were filtered off. The crystals were recrystallized from ethanol to obtain 5-[4-[2-[5-(1-hydroxyethyl)-2-pyridyl]ethoxy]benzyl]-2,4-thiazolidinedione hydrochloride (0.21 g, yield: 62%) as colorless prisms, m.p. 212°-213° C.
Name
hydrogen chloride ethanol
Quantity
1 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.